molecular formula C17H17F3N4O4 B2504272 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396853-65-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2504272
CAS RN: 1396853-65-8
M. Wt: 398.342
InChI Key: NDFKRVBUTVKKSF-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide" is a complex organic molecule that may be related to the class of compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures and activities that could provide insight into the analysis of the compound .

Synthesis Analysis

The synthesis of related N-heterocyclic compounds involves multiple steps, including cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines described in Paper 1 involves the use of mercury(II) oxide for cyclodesulfurization and aqueous hydrobromic acid for deprotection steps . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound likely features several key functional groups, including a piperidine ring, a trifluoromethyl group, and an oxadiazole ring, as inferred from its name. These functional groups are known to influence the biological activity of the molecule. For example, piperidine rings are present in the compounds studied in both papers, which are associated with antihistaminic and anti-inflammatory activities .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The piperidine nitrogen atom, for instance, is a site for alkylation reactions, as seen in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The presence of an oxadiazole ring could also imply specific reactivity patterns, although the provided papers do not detail reactions specific to this group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of a trifluoromethyl group would likely increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The piperidine and oxadiazole rings could contribute to the molecule's rigidity and influence its ability to interact with biological targets, as seen in the docking studies of related compounds .

Scientific Research Applications

Antimicrobial Properties

Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have been studied for their antimicrobial properties. For instance, a study synthesized N-substituted derivatives of a similar compound, which exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, derivatives of similar compounds have shown significant antibacterial activity and moderate antifungal activity, as noted in another study (Vankadari et al., 2013).

Enzyme Inhibition

These compounds have also been explored for their potential in enzyme inhibition. Research has indicated that certain derivatives exhibit inhibitory effects against enzymes like lipoxygenase (LOX), with some showing promising activity (Siddiqui et al., 2013). This suggests potential applications in treating conditions related to enzyme dysregulation.

Anticonvulsant Evaluation

Another area of interest is the anticonvulsant potential of these compounds. A study involving indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity in various tests, indicating the therapeutic potential of these compounds in treating seizures (Nath et al., 2021).

Pharmacokinetic Characterization

In the domain of pharmacokinetics, research on similar compounds has shown favorable properties. For instance, a study on the virtual screening of compounds targeting the urokinase receptor reported suitable pharmacokinetic properties, suggesting the potential of these compounds in clinical applications (Wang et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4/c18-17(19,20)16-23-22-15(28-16)10-3-5-24(6-4-10)8-14(25)21-11-1-2-12-13(7-11)27-9-26-12/h1-2,7,10H,3-6,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKRVBUTVKKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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